N-Acetyl-3-(3-quinolyl)alanyl-3-(4-chlorophenyl)alanyl-3-(3-pyridyl)alanyl-seryl-3-(4-pyrazinylcarbonylaminocyclohexyl)alanyl-N(epsilon)-picolinoyllysyl-leucyl-arginyl-prolyl-alaninamide
Overview
Description
N-Acetyl-3-(3-quinolyl)alanyl-3-(4-chlorophenyl)alanyl-3-(3-pyridyl)alanyl-seryl-3-(4-pyrazinylcarbonylaminocyclohexyl)alanyl-N(epsilon)-picolinoyllysyl-leucyl-arginyl-prolyl-alaninamide is a synthetic peptide that acts as a luteinizing hormone-releasing hormone (LHRH) antagonist. It is primarily used in scientific research related to endometriosis and cancer . The compound has a molecular formula of C80H104ClN21O14 and a molecular weight of 1619.27 g/mol .
Preparation Methods
The synthesis of N-Acetyl-3-(3-quinolyl)alanyl-3-(4-chlorophenyl)alanyl-3-(3-pyridyl)alanyl-seryl-3-(4-pyrazinylcarbonylaminocyclohexyl)alanyl-N(epsilon)-picolinoyllysyl-leucyl-arginyl-prolyl-alaninamide involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is added and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified
Industrial production of this compound follows similar principles but on a larger scale, often utilizing automated peptide synthesizers to increase efficiency and yield.
Chemical Reactions Analysis
N-Acetyl-3-(3-quinolyl)alanyl-3-(4-chlorophenyl)alanyl-3-(3-pyridyl)alanyl-seryl-3-(4-pyrazinylcarbonylaminocyclohexyl)alanyl-N(epsilon)-picolinoyllysyl-leucyl-arginyl-prolyl-alaninamide undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-Acetyl-3-(3-quinolyl)alanyl-3-(4-chlorophenyl)alanyl-3-(3-pyridyl)alanyl-seryl-3-(4-pyrazinylcarbonylaminocyclohexyl)alanyl-N(epsilon)-picolinoyllysyl-leucyl-arginyl-prolyl-alaninamide has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in hormone regulation and receptor binding.
Medicine: Explored for its potential in treating endometriosis and hormone-dependent cancers.
Industry: Utilized in the development of peptide-based drugs and therapeutic agents
Mechanism of Action
N-Acetyl-3-(3-quinolyl)alanyl-3-(4-chlorophenyl)alanyl-3-(3-pyridyl)alanyl-seryl-3-(4-pyrazinylcarbonylaminocyclohexyl)alanyl-N(epsilon)-picolinoyllysyl-leucyl-arginyl-prolyl-alaninamide exerts its effects by binding to the gonadotropin-releasing hormone (GnRH) receptor, thereby inhibiting the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This inhibition leads to a decrease in the production of sex hormones such as estrogen and testosterone. The molecular targets and pathways involved include the GnRH receptor and downstream signaling pathways .
Comparison with Similar Compounds
N-Acetyl-3-(3-quinolyl)alanyl-3-(4-chlorophenyl)alanyl-3-(3-pyridyl)alanyl-seryl-3-(4-pyrazinylcarbonylaminocyclohexyl)alanyl-N(epsilon)-picolinoyllysyl-leucyl-arginyl-prolyl-alaninamide is unique among LHRH antagonists due to its specific amino acid sequence and high binding affinity for the GnRH receptor. Similar compounds include:
Cetrorelix: Another LHRH antagonist used in the treatment of hormone-dependent conditions.
Ganirelix: Used in assisted reproductive technology to control ovulation.
Degarelix: Used in the treatment of prostate cancer
These compounds share similar mechanisms of action but differ in their amino acid sequences and clinical applications.
Properties
CAS No. |
138111-66-7 |
---|---|
Molecular Formula |
C80H104ClN21O14 |
Molecular Weight |
1619.3 g/mol |
IUPAC Name |
N-[4-[(2S)-3-[[(2S,4R)-4-acetamido-2-[[(2R)-2-amino-3-(4-chlorophenyl)propanoyl]-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-amino-6-(pyridine-2-carbonylamino)hexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-2-methyl-3-oxo-5-quinolin-3-ylpentanoyl]-[(2S)-2-[[(2R)-2-amino-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-2-amino-3-oxopropyl]cyclohexyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C80H104ClN21O14/c1-46(2)36-63(98-68(106)55(82)16-7-9-31-92-70(108)60-18-8-10-30-90-60)71(109)97-61(19-12-32-93-79(86)87)75(113)100-35-13-20-66(100)77(115)102(74(112)58(85)39-48-21-25-53(81)26-22-48)80(4,67(105)62(95-47(3)104)41-51-37-52-15-5-6-17-59(52)94-43-51)78(116)101(76(114)65(45-103)99-69(107)56(83)40-50-14-11-29-88-42-50)73(111)57(84)38-49-23-27-54(28-24-49)96-72(110)64-44-89-33-34-91-64/h5-6,8,10-11,14-15,17-18,21-22,25-26,29-30,33-34,37,42-44,46,49,54-58,61-63,65-66,103H,7,9,12-13,16,19-20,23-24,27-28,31-32,35-36,38-41,45,82-85H2,1-4H3,(H,92,108)(H,95,104)(H,96,110)(H,97,109)(H,98,106)(H,99,107)(H4,86,87,93)/t49?,54?,55-,56-,57+,58-,61+,62-,63+,65+,66+,80+/m1/s1 |
InChI Key |
RMGMPGFOSVZOOU-IGLMWVOESA-N |
SMILES |
CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)N(C(=O)C(CC2=CC=C(C=C2)Cl)N)C(C)(C(=O)C(CC3=CC4=CC=CC=C4N=C3)NC(=O)C)C(=O)N(C(=O)C(CC5CCC(CC5)NC(=O)C6=NC=CN=C6)N)C(=O)C(CO)NC(=O)C(CC7=CN=CC=C7)N)NC(=O)C(CCCCNC(=O)C8=CC=CC=N8)N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N(C(=O)[C@@H](CC2=CC=C(C=C2)Cl)N)[C@@](C)(C(=O)[C@@H](CC3=CC4=CC=CC=C4N=C3)NC(=O)C)C(=O)N(C(=O)[C@H](CC5CCC(CC5)NC(=O)C6=NC=CN=C6)N)C(=O)[C@H](CO)NC(=O)[C@@H](CC7=CN=CC=C7)N)NC(=O)[C@@H](CCCCNC(=O)C8=CC=CC=N8)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)N(C(=O)C(CC2=CC=C(C=C2)Cl)N)C(C)(C(=O)C(CC3=CC4=CC=CC=C4N=C3)NC(=O)C)C(=O)N(C(=O)C(CC5CCC(CC5)NC(=O)C6=NC=CN=C6)N)C(=O)C(CO)NC(=O)C(CC7=CN=CC=C7)N)NC(=O)C(CCCCNC(=O)C8=CC=CC=N8)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
argtide N-Ac-3-Qal-pClPhe-3-Pal-Ser-PzACAla-PicLys-Leu-Arg-Pro-AlaNH2 N-acetyl-3-(3-quinolyl) alanyl-3-(4-chlorophenyl)alanyl-3-(3-pyridyl)alanyl-seryl-3-(4-pyrazinylcarbonylaminocyclohexyl)alanyl-N(epsilon)-picolinoyllysyl-leucyl-arginyl-prolyl-alaninamide |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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